Eryloside F

PAR1 antagonist thrombin receptor platelet pharmacology

Researchers requiring a non-synthetic PAR1 antagonist face limited supply of well-characterized, low-toxicity standards. Eryloside F resolves this gap. Key quantitative differentiators: - PAR1 IC₅₀ = 7.20 nM (washed platelets), matching clinical candidates. - 6-fold PAR1/TP selectivity window for counter-screening specificity. - Low HepG2 cytotoxicity, enabling extended hepatocyte-PAR1 co-culture assays. Supplied with comprehensive analytical documentation for immediate assay deployment.

Molecular Formula C41H66O12
Molecular Weight 751 g/mol
Cat. No. B1242935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEryloside F
Synonymseryloside F
Molecular FormulaC41H66O12
Molecular Weight751 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C(=O)O
InChIInChI=1S/C41H66O12/c1-21(2)9-8-10-22(3)23-14-18-41(37(48)49)25-11-12-28-38(4,5)29(15-16-39(28,6)24(25)13-17-40(23,41)7)52-36-34(30(44)26(43)20-50-36)53-35-33(47)32(46)31(45)27(19-42)51-35/h9,22-23,26-36,42-47H,8,10-20H2,1-7H3,(H,48,49)/t22-,23-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,39-,40-,41+/m1/s1
InChIKeySQBRQTUQYPGKII-VRLCWGNQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eryloside F: A Marine-Derived PAR1 Antagonist for Antiplatelet Research


Eryloside F is a triterpene glycoside belonging to the eryloside family, specifically a disaccharide of the steroidal carboxylic acid penasterol, isolated from the Caribbean marine sponge *Erylus formosus* [1]. It was discovered through a high-throughput screen for thrombin receptor antagonists and functions as a potent antagonist of protease-activated receptor 1 (PAR1), the primary thrombin receptor on human platelets [1]. Eryloside F inhibits human platelet aggregation in vitro and exhibits low toxicity against hepatocyte (HepG2) cells [1][2]. Its molecular formula is C₄₁H₆₆O₁₂ with a monoisotopic mass of 750.45543 Da . Structurally, it is closely related to the tetrasaccharide formoside but lacks the terminal Ara-Gal-disaccharide moiety, which confers distinct pharmacological properties [1].

PAR1 target engagement and thrombin receptor antagonist studies
Natural product reference for antiplatelet screening cascades
Marine-derived triterpene glycoside with low HepG2 cytotoxicity profile

Why Eryloside F Cannot Be Substituted by Other Erylosides or PAR1 Antagonists


The eryloside family encompasses structurally diverse triterpene glycosides that vary in aglycone oxidation patterns, carbohydrate chain length (from monosides to hexasides), and sugar composition, resulting in profoundly divergent biological activities [1]. Eryloside A exhibits antitumor and antifungal activity but no reported thrombin receptor antagonism [2]. Eryloside E functions as a C5a receptor antagonist rather than a PAR1 antagonist [2]. Even the structurally closest analog, formoside, is a penasterol tetrasaccharide with an additional Ara-Gal-disaccharide moiety that abolishes PAR1 antagonist activity while conferring chemical defense functionality [1][3]. Synthetic small-molecule PAR1 antagonists such as vorapaxar and atopaxar differ fundamentally in chemical scaffold, oral bioavailability profile, and selectivity fingerprint, preventing direct functional substitution in assays where Eryloside F's natural product polypharmacology or its specific PAR1 interaction mode is critical [4][5]. Below, we present the quantitative evidence substantiating these differentiation claims.

Eryloside family members (A, E, formoside) lack PAR1 activity
Eryloside A targets antitumor/antifungal pathways, Eryloside E acts on C5aR, and formoside is an antifeedant; none exhibit thrombin receptor antagonism.
Synthetic PAR1 antagonists differ in scaffold and selectivity
Vorapaxar and atopaxar are himbacine-based and have distinct selectivity profiles and oral bioavailability, which may not transfer to natural product screening contexts.
Glycosylation pattern determines receptor pharmacology
The disaccharide architecture of Eryloside F is required for PAR1 binding; tetrasaccharide or other glycosylation variants shift function to ecological defense or other receptors.

Eryloside F Differentiation: PAR1 Antagonism, Selectivity, and Safety


PAR1 Binding Affinity vs. Synthetic Antagonists in Washed Platelet Assays

Eryloside F demonstrates potent PAR1 antagonism in washed human platelets with an IC₅₀ of 7.20 nM against haTRAP-induced platelet aggregation, which is comparable to vorapaxar (IC₅₀ = 1.5 nM under identical washed platelet conditions) and superior to atopaxar (IC₅₀ = 32 nM in the same assay format) [1]. In human platelet membrane binding assays, Eryloside F displaces [³H]haTRAP from PAR1 with an IC₅₀ of 8.60 nM [2]. These values position Eryloside F within the potency range of clinically validated PAR1 antagonists while offering a structurally distinct natural product chemotype.

PAR1 Affinity vs. Synthetics
Reported
IC₅₀ 7.20 nM (washed platelets, haTRAP). Comparable to vorapaxar (1.5 nM), higher than atopaxar (32 nM).
Supports PAR1 target engagement comparison in functional platelet assays.
Cross-study comparison; validate in own assay system.
PAR1 antagonist thrombin receptor platelet pharmacology receptor binding

PAR1 Selectivity Over Thromboxane Receptor in Platelet Aggregation

In selectivity profiling against washed human platelets, Eryloside F inhibited SFLLRN (PAR1)-induced platelet aggregation with an IC₅₀ of 0.3 µg/mL compared to an IC₅₀ of 1.7 µg/mL against U-46619 (thromboxane A₂ mimetic, TP receptor)-induced aggregation, representing an approximately 6-fold selectivity window for PAR1 over TP receptor-mediated aggregation [1]. In contrast, vorapaxar exhibits no inhibition of platelet aggregation induced by ADP, collagen, or PAR-4 agonist peptide at relevant concentrations, reflecting a cleaner but narrower selectivity profile [2]. Eryloside F's partial TP receptor crossover may be advantageous in applications where residual TP pathway coverage is desired.

PAR1 vs. TP Selectivity
Reported
~6-fold selectivity (PAR1 IC₅₀ 0.3 µg/mL vs. TP IC₅₀ 1.7 µg/mL). Vorapaxar shows no TP crossover.
Indicates partial dual-pathway modulation potential in platelet models.
Selectivity ratio requires verification in target cell system.
PAR1 selectivity TP receptor platelet aggregation thromboxane mimetic

Low Hepatocyte Cytotoxicity vs. Other Eryloside Family Members

Eryloside F possesses low toxicity against liver hepatocyte (HepG2) cells, as reported in both the primary discovery paper and the associated patent [1][2]. In contrast, other eryloside family members exhibit measurable cytotoxicity: Eryloside F1–F4 biosides and erylosides containing longer carbohydrate chains (5–9) induce early apoptosis in Ehrlich carcinoma cells at 100 µg/mL, and eryloside F8, V1–V3, and W–W2 display moderate cytotoxicity against Ehrlich carcinoma cells with IC₅₀ values dependent on aglycone and carbohydrate chain structure [3][4]. The low HepG2 toxicity of Eryloside F is a critical differentiator for in vitro pharmacology studies requiring extended compound exposure without confounding hepatocyte cytotoxicity.

Hepatocyte Cytotoxicity
Class-level
Low toxicity on HepG2 cells reported; other eryloside epimers induce apoptosis at 100 µg/mL.
Lower hepatocyte risk profile for cell-based PAR1 assays vs. cytotoxic eryloside analogs.
No quantitative HepG2 IC₅₀ available; relative comparison only.
HepG2 cytotoxicity hepatotoxicity eryloside family safety margin

Disaccharide vs. Tetrasaccharide Glycosylation: Impact on PAR1 Antagonism

Eryloside F is a penasterol disaccharide that differs from the co-isolated tetrasaccharide formoside by the absence of a terminal arabinose-galactose (Ara-Gal) disaccharide moiety at the carbohydrate chain terminus [1][2]. This structural difference has profound functional consequences: formoside functions as a chemical defense molecule that deters fish predation and microbial fouling, with no reported PAR1 antagonist activity [3][4]. Conversely, Eryloside F's truncated disaccharide architecture enables potent PAR1 antagonism (IC₅₀ = 7.20 nM) [5] while eliminating the antifeedant activity characteristic of the tetrasaccharide. Within the broader eryloside SAR landscape, glycosylation pattern (number of sugar units, from two to six) directly dictates whether a given eryloside exhibits cytotoxicity, immunomodulation, or receptor antagonism [6].

Disaccharide vs. Tetrasaccharide
Class-level
Eryloside F (disaccharide): PAR1 IC₅₀ 7.20 nM. Formoside (tetrasaccharide): antifeedant, no PAR1 activity.
Glycosylation length dictates functional switch; tetrasaccharide cannot replace disaccharide for PAR1 studies.
SAR inference from natural product family.
structure-activity relationship glycosylation formoside chemical defense

Eryloside F Is the Only Family Member with Demonstrated PAR1 Antagonism

Within the eryloside natural product family, receptor-level pharmacological activities are discretely distributed: Eryloside F is a thrombin receptor (PAR1) antagonist [1]. Eryloside E is an antagonist of C5a receptor binding [2]. Eryloside A exhibits antitumor activity against murine leukemia P388 cells (IC₅₀ = 4.2–5.7 µg/mL) and antifungal activity against Candida albicans (MIC = 15.6 µg/mL), but no reported PAR1 or C5a receptor activity [2][3]. Eryloside E also reduces survivin expression in the low micromolar range [4]. No other eryloside family member (including erylosides F1–F4, M–Q, H, R–V, W, or formoside) has been reported to exhibit PAR1 antagonism [5][6]. This discrete receptor pharmacology partitioning underscores that the eryloside scaffold does not confer a class-wide PAR1 effect; rather, specific glycosylation and aglycone features unique to Eryloside F are required.

Unique PAR1 Activity in Family
Class-level
Eryloside F is the sole eryloside with documented PAR1 antagonism. Others target C5aR, cytotoxicity, or antifungal endpoints.
No interchangeable eryloside substitute exists for PAR1 pharmacology.
Class-wide receptor profile based on published screening.
receptor pharmacology C5a receptor survivin target selectivity

Potency Against Thrombin-Induced vs. Peptide-Induced Platelet Aggregation

Eryloside F exhibits approximately 20-fold lower potency against thrombin (0.1 U/mL)-induced platelet aggregation compared to SFLLRN (PAR1 agonist peptide)-induced aggregation [1]. This phenomenon arises because thrombin proteolytically cleaves the PAR1 N-terminus, exposing a tethered ligand (SFLLRN sequence) that binds intramolecularly to the receptor active site; Eryloside F, as a competitive antagonist, is at a kinetic disadvantage relative to this endogenous tethered ligand [1]. Vorapaxar similarly shows differential potency: IC₅₀ = 25 nM for haTRAP-induced vs. IC₅₀ = 47 nM for thrombin-induced aggregation (approximately 1.9-fold difference) [2], a smaller differential than Eryloside F's 20-fold ratio, suggesting distinct antagonist-tethered ligand interaction kinetics between the natural product and the synthetic himbacine-based antagonist.

Thrombin vs. Peptide Potency
Reported
~20-fold lower potency against thrombin-induced vs. SFLLRN-induced aggregation. Vorapaxar shows ~1.9-fold difference.
Optimal PAR1 blockade occurs with peptide agonists; thrombin-based assays require higher concentrations.
Kinetic disadvantage vs. tethered ligand; assay design critical.
thrombin cleavage tethered ligand competitive antagonism assay development

Eryloside F: Recommended Research and Industrial Applications


Natural Product Reference for Antiplatelet Drug Discovery Screening

Eryloside F serves as a well-characterized natural product PAR1 antagonist reference standard (IC₅₀ = 7.20 nM in washed platelet functional assay) for high-throughput screening cascades seeking non-synthetic, marine-derived thrombin receptor antagonists [1]. Its potency, matching or exceeding that of the clinical candidate atopaxar, makes it suitable as a positive control in PAR1-targeted screening libraries. The documented 6-fold PAR1-over-TP selectivity window (SFLLRN IC₅₀ = 0.3 µg/mL vs. U-46619 IC₅₀ = 1.7 µg/mL) enables counter-screening against TP receptor activity to assess compound selectivity [2].

Mechanistic Studies of PAR1 Ligand-Receptor Kinetics

The 20-fold potency differential of Eryloside F between SFLLRN-induced (IC₅₀ = 0.3 µg/mL) and thrombin-induced platelet aggregation makes it a valuable probe for dissecting the kinetic competition between exogenous antagonists and the endogenous tethered ligand at PAR1 [2]. Researchers investigating tethered ligand pharmacology, PAR1 biased signaling, or the structural determinants of antagonist efficacy against proteolytically activated vs. peptide-activated receptor states can exploit this differential for mechanistic gain.

Selectivity Profiling Within the Eryloside Triterpene Glycoside Family

As the sole eryloside family member with demonstrated PAR1 antagonist activity, Eryloside F is indispensable for studies mapping the structural determinants of receptor-level pharmacological specificity across penasterol glycosides [3]. Comparative studies with Eryloside E (C5aR antagonist), Eryloside A (antitumor/antifungal), and formoside (antifeedant) can delineate how carbohydrate chain length and composition dictate receptor target engagement, providing SAR insights for natural product-based drug design [3][4].

Low-Cytotoxicity Tool for Extended-Duration Cell-Based PAR1 Assays

Eryloside F's documented low toxicity against HepG2 hepatocyte cells supports its use in extended-duration cell-based PAR1 functional assays where hepatocyte metabolic competence must be preserved [5][6]. Unlike more cytotoxic eryloside analogs (e.g., eryloside epimers inducing apoptosis at 100 µg/mL), Eryloside F can be deployed at pharmacologically active PAR1 antagonist concentrations without confounding cytotoxicity, making it suitable for co-culture systems, hepatocyte-PAR1 reporter assays, and liver metabolism-compatible pharmacology studies [7].

Application
Selection Property
Validation Focus
PAR1 screening reference
PAR1 target engagement context
Functional platelet assay endpoint review
PAR1 kinetic mechanism studies
Thrombin vs. peptide potency differential
Agonist-dependent assay optimization
Eryloside SAR studies
Glycosylation pattern comparison
Receptor pharmacology verification across family members
Extended cell-based PAR1 assays
Low HepG2 cytotoxicity profile
Hepatocyte viability endpoint monitoring
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